2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
Evolution of Isoxazole Chemistry in Drug Discovery
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone of modern drug design due to its versatile reactivity and bioactivity. Early applications focused on its role in β-lactamase-resistant antibiotics, such as cloxacillin and flucloxacillin, where the isoxazole ring provided steric protection against enzymatic degradation. The 1980s saw the development of valdecoxib, a cyclooxygenase-2 (COX-2) inhibitor leveraging isoxazole’s ability to engage in hydrogen bonding with catalytic residues. Contemporary strategies employ transition metal-catalyzed [3+2] cycloadditions to construct isoxazole rings with precise regiocontrol, enabling the synthesis of derivatives like 5-aryl isoxazoles. For example, palladium-mediated couplings now allow the introduction of electron-withdrawing substituents at position 5, enhancing interactions with hydrophobic kinase domains.
Table 1: Milestones in Isoxazole-Based Drug Development
The photochemical reactivity of isoxazoles, particularly their rearrangement to oxazoles under UV light, has been exploited in photoaffinity labeling studies to map drug-target interactions. This property, coupled with the ring’s dipole moment (2.1–2.4 D), makes isoxazoles ideal for designing molecules with dual functionality—target engagement and covalent binding.
Significance of Benzodioxole-Isoxazole Hybrid Scaffolds
Benzodioxole-isoxazole hybrids represent a convergence of metabolic stability and electronic diversity. The benzo[d]dioxole moiety, characterized by its methylenedioxy bridge, resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life. When fused to an isoxazole ring, the resulting scaffold exhibits a dipole moment of 3.8 D, facilitating interactions with polar residues in enzymatic active sites. For instance, in AMPA receptor agonists, the benzodioxole unit’s planar geometry complements the receptor’s hydrophobic cleft, while the isoxazole nitrogen coordinates with glutamate-binding residues.
Table 2: Comparative Analysis of Hybrid Scaffolds
| Scaffold | Metabolic Stability | Dipole Moment (D) | Exemplar Drug |
|---|---|---|---|
| Benzodioxole-isoxazole | High | 3.8 | AMPA receptor agonists |
| Benzodioxole-thiazole | Moderate | 2.9 | Dasatinib analogs |
The hybrid’s synthetic accessibility further enhances its utility. 1,3-Dipolar cycloadditions between nitrile oxides and alkynes enable rapid assembly of the isoxazole core, while Ullmann couplings attach benzodioxole substituents with >90% regioselectivity. This modularity supports structure-activity relationship (SAR) studies, as demonstrated in derivatives where electron-donating groups at the benzodioxole 5-position improve blood-brain barrier penetration.
Emergence of Halogenated Phenylacetamide Motifs in Medicinal Chemistry
Halogenated phenylacetamides have gained prominence due to halogens’ ability to fine-tune lipophilicity (ClogP) and electrostatic potential. The 3-chloro-4-fluorophenyl group in 2-(5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide exemplifies this trend:
- Chlorine at position 3 increases lipophilicity (ΔClogP +0.5), promoting membrane permeability.
- Fluorine at position 4 engages in halogen bonding with backbone carbonyls (e.g., kinase hinge regions), improving binding affinity by 1.2 kcal/mol.
Table 3: Halogenated Phenylacetamide Drugs
| Compound | Halogen Pattern | Target | Indication |
|---|---|---|---|
| Tafamidis | 3,5-dichloro | Transthyretin | Amyloidosis |
| Target Compound | 3-Cl, 4-F | Undisclosed kinase | Oncology (hypothetical) |
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-13-6-11(2-3-14(13)20)21-18(23)8-12-7-16(26-22-12)10-1-4-15-17(5-10)25-9-24-15/h1-7H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAQGVUSNUXTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the isoxazole intermediate with a benzo[d][1,3]dioxole derivative, often through a Suzuki-Miyaura cross-coupling reaction.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-4-fluoroaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones.
Reduction: Reduction of the isoxazole ring can yield amines or alcohols, depending on the reaction conditions.
Substitution: Substitution at the acetamide group can result in various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead structure in drug development due to its unique structural features. Research indicates that compounds with similar structural motifs often display significant biological activities, including:
- Anticancer Activity : The isoxazole and benzo[d][1,3]dioxole moieties are known to interact with specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of benzo[d][1,3]dioxole possess cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound may inhibit microbial growth through enzyme inhibition mechanisms. Similar compounds have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Studies
The mechanism of action for this compound likely involves the inhibition of key enzymes related to disease pathways. For example:
- Enzyme Targets : It may target enzymes such as kinases or proteases that are crucial for cancer cell survival or microbial metabolism .
- Selectivity : The presence of the chloro and fluoro substituents can enhance selectivity towards specific enzyme targets, potentially leading to fewer side effects compared to traditional drugs .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of similar compounds featuring the benzo[d][1,3]dioxole moiety. Results indicated that these compounds inhibited cell proliferation in vitro and induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Efficacy
Research conducted on derivatives of isoxazole compounds showed promising results against various bacterial strains. The disk diffusion method revealed that compounds similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and the isoxazole ring are key structural features that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s structural analogs differ in three key regions: (1) the heterocyclic core (isoxazole vs. triazole, thiazole, or acrylonitrile), (2) the benzodioxole substituents, and (3) the aryl/amide substituents.
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClF₂N₃O₃
- Molecular Weight : 373.81 g/mol
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, an isoxazole ring , and a chloro-fluorophenyl acetamide group that enhances its lipophilicity and potential bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.
Cytotoxicity Studies
Research has shown that derivatives of benzo[d][1,3]dioxole demonstrate considerable cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Standard Drug (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the compound has a lower IC₅₀ compared to standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent without significant toxicity to normal cells (IC₅₀ > 150 µM) .
The mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival in many cancers.
- Induction of Apoptosis : Flow cytometry analyses indicate that the compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins involved in apoptosis such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may also possess antimicrobial activity. The interaction with specific enzymes or receptors involved in microbial growth could be a potential mechanism for its activity.
Synthesis and Industrial Production
The synthesis of this compound typically involves multiple steps starting from commercially available precursors:
- Formation of the benzo[d][1,3]dioxole ring.
- Construction of the isoxazole ring.
- Introduction of the chloro-fluorophenyl acetamide group.
Each step requires specific reaction conditions, including catalysts and temperature control to ensure high yield and purity .
Industrial Production Methods
For large-scale production, methods such as continuous flow reactors and automated synthesis systems can be employed to optimize efficiency while ensuring safety and environmental compliance.
Case Studies
Several studies have explored the biological activity of compounds related to this structure:
- Anticancer Efficacy : A study demonstrated that compounds related to benzo[d][1,3]dioxole derivatives exhibited significant cytotoxicity against various cancer cell lines with promising IC₅₀ values.
- Mechanistic Insights : Research involving molecular docking studies has provided insights into how these compounds interact at the molecular level with their targets, enhancing our understanding of their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
